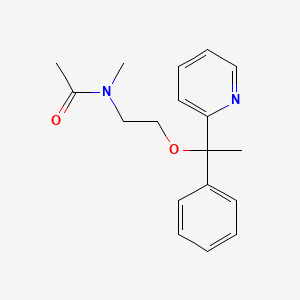
N-Desmethyl-N-acetyldoxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl-N-acetyldoxylamine is a chemical compound that has garnered interest in various fields of scientific research. It is a derivative of doxylamine, a well-known antihistamine used to treat allergies and insomnia. The compound’s unique structure and properties make it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl-N-acetyldoxylamine typically involves the N-demethylation of doxylamine followed by acetylation. The process can be carried out using various reagents and catalysts under controlled conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl-N-acetyldoxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce different substituents to its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
N-Desmethyl-N-acetyldoxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological systems and its potential as a biochemical probe.
Medicine: Research explores its pharmacological properties and potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Desmethyl-N-acetyldoxylamine involves its interaction with specific molecular targets in the body. It may act on histamine receptors, similar to its parent compound doxylamine, but with distinct pharmacokinetic and pharmacodynamic profiles. The pathways involved include receptor binding and signal transduction, leading to various physiological effects.
Comparison with Similar Compounds
Doxylamine: The parent compound, used as an antihistamine.
Diphenhydramine: Another antihistamine with similar properties.
Chlorpheniramine: A related compound with antihistamine activity.
Uniqueness: N-Desmethyl-N-acetyldoxylamine is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its reduced sedative effects compared to doxylamine make it a subject of interest for developing new therapeutic agents.
Properties
CAS No. |
97143-66-3 |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-methyl-N-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]acetamide |
InChI |
InChI=1S/C18H22N2O2/c1-15(21)20(3)13-14-22-18(2,16-9-5-4-6-10-16)17-11-7-8-12-19-17/h4-12H,13-14H2,1-3H3 |
InChI Key |
PZRMZDOVUNZFIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CCOC(C)(C1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















